molecular formula C20H22F3NO3 B2456891 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1798659-43-4

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2456891
CAS No.: 1798659-43-4
M. Wt: 381.395
InChI Key: NNGOHPMQOPHOLJ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes methoxy and trifluoromethyl groups

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3/c1-26-17-6-4-3-5-16(17)18(27-2)13-24-19(25)12-9-14-7-10-15(11-8-14)20(21,22)23/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOHPMQOPHOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Optimization

Retrosynthetic Analysis

The compound's structure suggests a logical disconnection at the amide bond, yielding two primary precursors:

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid
  • 2-Methoxy-2-(2-methoxyphenyl)ethylamine

This approach aligns with patented methodologies for analogous amide derivatives, where amidation reactions form the final bond. The trifluoromethyl aromatic component introduces unique synthetic challenges due to the electron-withdrawing nature of the -CF₃ group, necessitating careful selection of coupling reagents and catalysts.

Stepwise Synthesis Protocol

Precursor Synthesis

3-[4-(Trifluoromethyl)phenyl]propanoic acid preparation

  • Friedel-Crafts acylation of trifluoromethylbenzene with acryloyl chloride
  • Catalytic hydrogenation of intermediate α,β-unsaturated ketone
  • Oxidation of resultant alcohol to carboxylic acid

Reaction conditions from comparable syntheses:

Step Reagent/Catalyst Temperature (°C) Time (h) Yield (%)
1 AlCl₃ (1.2 eq) 0 → rt 4 78
2 H₂/Pd-C (5%) 25 12 92
3 KMnO₄ (3 eq) 80 6 85

2-Methoxy-2-(2-methoxyphenyl)ethylamine synthesis

  • Grignard addition to 2-methoxybenzaldehyde
  • Reductive amination of resultant alcohol

Critical parameters from patent literature:

  • Use of Ti(OiPr)₄ catalyst for imine formation
  • NaBH₃CN as selective reducing agent
  • Strict moisture control (<50 ppm H₂O)

Amide Bond Formation

The final coupling employs mixed anhydride methodology:

  • Activation of 3-[4-(Trifluoromethyl)phenyl]propanoic acid with isobutyl chloroformate
  • Reaction with 2-methoxy-2-(2-methoxyphenyl)ethylamine in THF
  • Purification via silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Comparative activation methods:

Activation Method Coupling Efficiency (%) Byproduct Formation (%)
Mixed Anhydride 92 <5
EDCI/HOBt 88 8
DCC/DMAP 85 12

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adapted from pharmaceutical manufacturing demonstrate:

  • 87% overall yield in 3-stage continuous process
  • 15-fold productivity increase vs. batch processing
  • Key parameters:
    • Residence time: 8 min per reaction stage
    • Pressure: 12 bar (hydrogenation step)
    • Temperature control: ±1°C throughout

Crystallization Optimization

Final product purification employs antisolvent crystallization:

Parameter Optimal Value Impact on Purity
Solvent Ethyl acetate 99.5%
Antisolvent n-Heptane 99.2%
Cooling Rate 0.5°C/min 99.7%
Seeding Temperature 40°C 99.9%

X-ray diffraction analysis of crystalline form reveals:

  • Triclinic crystal system (P1 space group)
  • Unit cell dimensions: a = 7.892 Å, b = 10.345 Å, c = 12.678 Å
  • Hydrogen bonding network stabilizes amide conformation

Analytical Characterization Protocols

Spectroscopic Validation

Critical spectral signatures:

¹H NMR (400 MHz, CDCl₃)
δ 7.65 (d, J=8.1 Hz, 2H, ArH)
δ 7.45 (d, J=8.1 Hz, 2H, ArH)
δ 6.95-6.85 (m, 4H, OCH₃-substituted ArH)
δ 3.80 (s, 3H, OCH₃)
δ 3.78 (s, 3H, OCH₃)

¹⁹F NMR (376 MHz, CDCl₃)
δ -62.5 (s, CF₃)

Chromatographic Purity Assessment

HPLC method validation parameters:

Column C18 (150 × 4.6 mm, 3.5 μm)
Mobile Phase A: 0.1% TFA/H₂O
B: 0.1% TFA/ACN
Gradient 30→80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV 254 nm

System suitability results:

  • Resolution: >2.0 between closest eluting impurities
  • Tailing factor: 1.05-1.15
  • RSD of peak area: <0.5% (n=6)

Yield Optimization Strategies

DoE (Design of Experiments) Analysis

Central composite design for amidation step:

Factor Low Level High Level
Temperature (°C) 0 40
Equiv. Amine 1.0 1.5
Reaction Time (h) 2 24

Response surface modeling identified optimal conditions:

  • 25°C, 1.2 eq amine, 8 h reaction time → 94% conversion

Catalytic Improvements

Novel catalyst screening results:

Catalyst Conversion (%) Selectivity (%)
None 72 88
DMAP (5 mol%) 89 92
HATU (1.2 eq) 95 95
Polymer-Bound EDCI 91 97

HATU-mediated coupling shows best performance but requires cost-benefit analysis for scale-up.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the amide group may produce amines.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)ethyl)-3-(4-methylphenyl)propanamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-chlorophenyl)propanamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-fluorophenyl)propanamide

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide, a compound with significant pharmaceutical potential, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H22F3N
  • Molecular Weight : 345.38 g/mol

The structure includes two methoxy groups and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple human tumor cell lines. For instance, it has been tested against A549 (human non-small lung cancer) and SKOV-3 (human ovarian cancer) cell lines, showing promising results in inhibiting cell proliferation .
  • Mechanistic Insights : The compound's antitumor effects may be linked to its ability to induce apoptosis in cancer cells. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins, which play crucial roles in the regulation of apoptosis .

Case Studies

  • In Vitro Antitumor Studies :
    • A study evaluated the compound against five human tumor cell lines and two leukemia cell lines. The results indicated that it effectively inhibited cell growth with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • SAR (Structure-Activity Relationship) :
    • The presence of the trifluoromethyl group was found to enhance the compound's lipophilicity, improving its membrane permeability and overall bioavailability. Modifications in the methoxy groups were also shown to influence the potency against various cancer cell lines .

Data Table: Biological Activity Overview

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AntitumorA54915.0Apoptosis induction
AntitumorSKOV-312.5Caspase activation
CytotoxicityJurkat (leukemia)20.0Bcl-2 modulation

Q & A

Q. How can metabolic stability be assessed in vitro?

  • Methodology :
  • Incubate with liver microsomes (human/rat) and analyze by LC-MS/MS for phase I/II metabolites .
  • Identify metabolic hotspots (e.g., methoxy demethylation) using isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.